N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 4-ethoxyphenyl amide group and a sulfamoyl moiety substituted with methyl and 3-methylphenyl groups. The ethoxy group may enhance solubility compared to halogenated analogs, while the methyl(3-methylphenyl)sulfamoyl substituent could influence steric or electronic interactions in biological targets.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-16(9-11-18)22-21(24)20-19(12-13-28-20)29(25,26)23(3)17-7-5-6-15(2)14-17/h5-14H,4H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCNUZDONDQITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound belongs to the thiophene class, characterized by a five-membered sulfur-containing ring. The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving dicarbonyl compounds and sulfur sources.
- Introduction of the Sulfamoyl Group : This is accomplished via sulfonation reactions.
- Attachment of Ethoxy and Methyl Groups : Various coupling reactions, including palladium-catalyzed methods, are employed to introduce these groups.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways related to inflammation, cancer progression, and other biological processes.
Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. A comparative analysis highlights the Minimum Inhibitory Concentrations (MIC) of related thiophene compounds:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiophene A | 32 | E. coli |
| Thiophene B | 16 | S. aureus |
| This compound | TBD | TBD |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages demonstrated significant inhibition of nitric oxide (NO) production:
| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| This compound | TBD | Indomethacin | 13.2 |
| Thiophene C | 12.8 | Aspirin | 10.0 |
Case Studies and Research Findings
Several studies have explored the biological implications of thiophene derivatives:
- Study on Anticancer Activity : A recent investigation revealed that thiophene-based compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways.
- Inflammation Models : In animal models, compounds similar to this compound demonstrated reduced inflammation markers when administered during induced inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares a thiophene-2-carboxamide core with multiple analogs, differing in substituents that modulate physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Comparison of Structural and Functional Properties
Key Observations:
Substituent Impact on Bioactivity :
- The nitro group in compounds confers antibacterial properties, whereas sulfamoyl derivatives (e.g., ) lack explicit activity data but share structural motifs with kinase inhibitors or enzyme modulators .
- Halogenated analogs (e.g., bromine, chlorine) may improve metabolic stability but reduce solubility compared to the ethoxy group in the target compound .
Synthetic Challenges :
- Purity varies significantly: reports 42% purity for a nitrothiophene analog, likely due to synthetic byproducts, while other sulfamoyl derivatives (e.g., ) are isolated in higher yields .
- The target compound’s methyl(3-methylphenyl)sulfamoyl group may introduce steric hindrance, complicating synthesis or purification.
Structural Flexibility :
- The thiophene-2-carboxamide scaffold tolerates diverse substituents (e.g., nitro, sulfamoyl, halogens), enabling tailored interactions with biological targets .
Mechanistic and Pharmacological Insights from Analogs
While direct mechanistic data for the target compound are unavailable, insights can be extrapolated from related molecules:
- Antibacterial Activity : Nitrothiophene carboxamides () inhibit bacterial growth via undefined mechanisms, possibly involving interference with folate synthesis or enzyme inhibition .
- Ethoxy Group : The 4-ethoxyphenyl substituent may enhance membrane permeability compared to halogenated phenyl groups, as seen in pharmacokinetic studies of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
